Chemical structure of 1-(benzenesulfonyl)piperidine
Chemical structure of 1-(benzenesulfonyl)piperidine
An In-depth Technical Guide to the Synthesis, Structure, and Applications of 1-(Benzenesulfonyl)piperidine
Abstract
This technical guide provides a comprehensive examination of 1-(benzenesulfonyl)piperidine, a key sulfonamide compound. We delve into its molecular architecture through detailed spectroscopic and crystallographic analysis, offering a foundational understanding of its structure-property relationships. The guide presents a validated, step-by-step synthesis protocol, explaining the rationale behind each procedural choice to ensure reproducibility and safety. Furthermore, we explore the compound's reactivity and its established applications in medicinal chemistry and organic synthesis, providing researchers, scientists, and drug development professionals with a definitive resource on this important chemical entity.
The Molecular Architecture of 1-(Benzenesulfonyl)piperidine
Understanding the precise three-dimensional structure and electronic properties of a molecule is paramount to predicting its reactivity and biological activity. This section deconstructs 1-(benzenesulfonyl)piperidine using standard and advanced analytical techniques.
The core structure consists of a piperidine ring, a six-membered saturated heterocycle, connected via its nitrogen atom to the sulfur atom of a benzenesulfonyl group.[1] This linkage forms a sulfonamide, a functional group of immense importance in medicinal chemistry.
Caption: Correlation of molecular fragments to spectroscopic signals.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for elucidating the carbon-hydrogen framework. [2] * ¹H NMR : The spectrum will show distinct regions. The aromatic protons of the benzenesulfonyl group typically appear as a complex multiplet in the downfield region (~7.5-7.9 ppm). The protons on the piperidine ring adjacent to the nitrogen (α-protons) are deshielded by the electronegative nitrogen and sulfonyl group, appearing around 3.0 ppm. The remaining piperidine protons (β and γ) will be found further upfield, typically in the 1.5-1.7 ppm range.
-
¹³C NMR : The aromatic carbons will resonate between ~127-138 ppm. The α-carbons of the piperidine ring are expected around 48 ppm, with the β and γ carbons appearing at approximately 25 and 23 ppm, respectively.
-
-
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the key functional groups based on their vibrational frequencies. [3]For 1-(benzenesulfonyl)piperidine, the most diagnostic peaks are the strong, characteristic asymmetric and symmetric stretching vibrations of the sulfonyl (S=O) group, typically found near 1350 cm⁻¹ and 1160 cm⁻¹, respectively. [4]Aromatic C-H stretching will be observed above 3000 cm⁻¹, while the aliphatic C-H stretches of the piperidine ring will appear just below 3000 cm⁻¹.
-
Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. [5]The electron ionization (EI) mass spectrum will show a molecular ion peak [M]+• at an m/z corresponding to its molecular weight (225.31). [6]Common fragmentation patterns may include the loss of the piperidine moiety or cleavage of the phenyl group from the sulfonyl moiety.
Single-Crystal X-ray Diffraction
While spectroscopic methods provide evidence of connectivity, single-crystal X-ray diffraction offers an unambiguous determination of the molecule's three-dimensional structure in the solid state, including precise bond lengths and angles. [7][8]Although a specific public crystal structure for the parent compound is not readily available, analysis of related N-arylsulfonamides reveals key structural features. [9]The geometry around the sulfur atom is tetrahedral, and the S-N bond length is a critical parameter influencing the chemical properties of the sulfonamide linkage. The piperidine ring typically adopts a stable chair conformation. [10]
Synthesis of 1-(Benzenesulfonyl)piperidine
The synthesis of sulfonamides is a cornerstone reaction in organic and medicinal chemistry. [11]The most direct and widely adopted method for preparing 1-(benzenesulfonyl)piperidine is the nucleophilic substitution reaction between benzenesulfonyl chloride and piperidine. [6]
Causality in Experimental Design
The chosen protocol is not merely a recipe but a system designed for high yield, purity, and safety.
-
Choice of Reactants : Benzenesulfonyl chloride is an excellent electrophile due to the two electron-withdrawing oxygen atoms and the chlorine leaving group attached to the sulfur atom. [4]Piperidine is a strong secondary amine nucleophile. [1]* Role of the Base : The reaction generates one equivalent of hydrochloric acid (HCl). A base (e.g., pyridine, triethylamine, or even excess piperidine) is required to neutralize this acid. Failure to do so would protonate the piperidine reactant, converting it into its non-nucleophilic ammonium salt and halting the reaction.
-
Solvent Selection : Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred as they readily dissolve the reactants without interfering with the reaction.
-
Temperature Control : The reaction is highly exothermic. Initial addition of the sulfonyl chloride is typically performed at low temperatures (e.g., 0 °C) to control the reaction rate, prevent side reactions, and ensure safety.
Validated Laboratory Protocol
This protocol describes a reliable method for the synthesis and purification of 1-(benzenesulfonyl)piperidine.
Caption: Step-by-step workflow for the synthesis of 1-(benzenesulfonyl)piperidine.
Step-by-Step Methodology:
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar, dissolve piperidine (1.0 equivalent) and a suitable base such as pyridine or triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).
-
Cooling : Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0 °C.
-
Addition of Electrophile : Dissolve benzenesulfonyl chloride (1.05 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion. [12]5. Workup : Transfer the reaction mixture to a separatory funnel. Wash sequentially with water, a mild acidic solution (e.g., 1M HCl) to remove excess amine and base, and finally with brine.
-
Drying and Concentration : Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification : The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield pure 1-(benzenesulfonyl)piperidine as a white solid.
Reactivity and Applications
The structural features of 1-(benzenesulfonyl)piperidine dictate its chemical behavior and utility in various scientific fields. The sulfonamide group is generally stable, making it a robust scaffold in drug design.
Medicinal Chemistry
The piperidine moiety is a common structural element in many pharmaceuticals. [13]When combined with the benzenesulfonyl group, it forms a class of compounds with significant biological potential.
-
Antibacterial Agents : Sulfonylpiperidines have been identified as novel inhibitors of thymidylate kinase (TMK), an enzyme essential for DNA synthesis in Gram-positive bacteria. [14]This makes the 1-(benzenesulfonyl)piperidine scaffold a promising starting point for the development of new antibiotics.
-
Enzyme Inhibition : The sulfonamide moiety can act as a transition-state mimic or bind to key residues in enzyme active sites. [15]This has led to the development of sulfonamide-based inhibitors for a wide range of enzymes.
Organic Synthesis
Beyond its biological activity, the benzenesulfonyl group serves important functions in synthetic chemistry.
-
Nitrogen Protecting Group : The benzenesulfonyl group can be used to protect the nitrogen atom of piperidine. It is stable to a wide range of reaction conditions but can be removed under specific reductive conditions if needed.
-
Precursor for Further Functionalization : The aromatic ring of the benzenesulfonyl group can be subjected to electrophilic aromatic substitution reactions, allowing for the introduction of other functional groups to modulate the molecule's properties.
Conclusion
1-(Benzenesulfonyl)piperidine is more than a simple chemical compound; it is a convergence of two of the most important moieties in modern chemistry—the piperidine ring and the sulfonamide group. Its structure is well-defined by a suite of spectroscopic techniques, and its synthesis is robust and scalable. The inherent stability and biological relevance of its core structure ensure that 1-(benzenesulfonyl)piperidine and its derivatives will continue to be valuable tools for researchers in medicinal chemistry, drug discovery, and synthetic methodology. This guide provides the foundational knowledge necessary for the confident and effective use of this versatile molecule.
References
- Crasto, C. (n.d.). IMPROVED SYNTHESIS OF 1-BENZENESULFINYL PIPERIDINE AND ANALOGS FOR THE ACTIVATION OF THIOGLYCOSIDES IN CONJUNCTION WITH TRIFLUOROMETHANESULFONIC ANHYDRIDE. National Institutes of Health.
-
MDPI. (n.d.). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzoyl piperidine. Retrieved from [Link]
-
ACS Publications. (2021). Base-Mediated Coupling Reactions of Benzenesulfonyl Azides with Proline: Synthesis of Proline-Derived Benzenesulfonamides. ACS Omega. Retrieved from [Link]
-
PubChem. (n.d.). 1-Benzylpiperidine. National Institutes of Health. Retrieved from [Link]
-
ChemSrc. (n.d.). 1-(benzenesulfonyl)piperidine. Retrieved from [Link]
-
ACS Publications. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega. Retrieved from [Link]
-
PubMed. (n.d.). Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK). National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (2012). SYNTHESIS, SPECTRAL CHARACTERIZATION AND STRUCTURE-ACTIVITY RELATIONSHIP STUDIES ON SOME SULFONAMIDES BEARING PIPERIDINE NUCLEUS. Retrieved from [Link]
-
PubMed. (2013). N-(Pyridin-2-yl) arylsulfonamide inhibitors of 11β-hydroxysteroid dehydrogenase type 1: strategies to eliminate reactive metabolites. National Institutes of Health. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Use of piperidine-1-sulphenyl chloride as a sulphur-transfer reagent in reactions with diamines: the preparation of sulphur–nitrogen heterocycles. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Piperidine. NIST WebBook. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Retrieved from [Link]
-
ResearchGate. (n.d.). The molecular structure of 1 as solved by X-ray crystallography. Retrieved from [Link]
-
ResearchGate. (n.d.). Piperine mass fragments: possible structures of major mass spectral.... Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives. Retrieved from [Link]
- Google Patents. (n.d.). CN109180564B - Preparation method of piperidine and derivatives thereof.
-
Journal of Chemical Health Risks. (n.d.). Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. Retrieved from [Link]
-
Caltech. (2018). Demystifying X-ray Crystallography. Retrieved from [Link]
-
SciSpace. (2014). Infrared Absorption Band Assignment in Benzanilide and Some of its p-Substituted Derivatives. Retrieved from [Link]
-
PubMed Central. (n.d.). Structural and Spectroscopic Study of Benzoperimidines Derived from 1-Aminoanthraquinone and Their Application to Bioimaging. National Institutes of Health. Retrieved from [Link]
-
MDPI. (n.d.). Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-Hydroxyphenyl)Isobenzofuran-1(3H)-One). Retrieved from [Link]
-
Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzenesulfonyl chloride. NIST WebBook. Retrieved from [Link]
-
NASA Astrophysics Data System. (2022). Infrared spectra and optical constants of astronomical ices: IV. Benzene and pyridine. Retrieved from [Link]
Sources
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. Benzenesulfonyl chloride [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1-(benzenesulfonyl)piperidine | CAS#:5033-23-8 | Chemsrc [chemsrc.com]
- 7. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 8. mdpi.com [mdpi.com]
- 9. N-(Pyridin-2-yl) arylsulfonamide inhibitors of 11β-hydroxysteroid dehydrogenase type 1: strategies to eliminate reactive metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. echemcom.com [echemcom.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
